An In-depth Technical Guide to 1,1,3,3-Tetraisopropyldisiloxane: Chemical Properties and Structure
An In-depth Technical Guide to 1,1,3,3-Tetraisopropyldisiloxane: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 1,1,3,3-tetraisopropyldisiloxane. The information is curated for researchers, scientists, and professionals in drug development who utilize organosilicon compounds in their work. This document presents quantitative data in structured tables, details experimental protocols for key reactions, and includes visualizations of reaction pathways to facilitate a deeper understanding of this compound.
Chemical and Physical Properties
1,1,3,3-Tetraisopropyldisiloxane is a sterically hindered organosilicon compound. Its physical and chemical properties are summarized in the tables below. For comparative purposes, data for the related and often-utilized derivative, 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane, is also provided where available.
Table 1: General and Physical Properties of 1,1,3,3-Tetraisopropyldisiloxane
| Property | Value | Source |
| Molecular Formula | C₁₂H₃₀OSi₂ | [1][2] |
| Molecular Weight | 246.54 g/mol | [1][2] |
| CAS Number | 18043-71-5 | [1][2] |
| Appearance | Not specified | |
| Boiling Point | 129-130 °C at 6 mmHg | [2][3] |
| Density | 0.89 g/mL at 25 °C | [2][3] |
| Refractive Index (n²⁰/D) | 1.433 | [2][3] |
| Flash Point | >230 °F (>110 °C) | [2][3] |
| Vapor Pressure | 0.00565 mmHg at 25°C | [3] |
Table 2: Computed Properties of 1,1,3,3-Tetraisopropyldisiloxane
| Property | Value | Source |
| InChI | InChI=1S/C12H28OSi2/c1-9(2)14(10(3)4)13-15(11(5)6)12(7)8/h9-12H,1-8H3 | [1] |
| InChIKey | GSKVLVXXJRJNAN-UHFFFAOYSA-N | [1] |
| SMILES | CC(C)--INVALID-LINK--C)C(C)C">SiHC(C)C | [1] |
| Topological Polar Surface Area | 9.2 Ų | [1] |
| Heavy Atom Count | 15 | [1] |
Table 3: Physical Properties of 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (for comparison)
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₈Cl₂OSi₂ | [4][5][6] |
| Molecular Weight | 315.43 g/mol | [4][5][6] |
| CAS Number | 69304-37-6 | [4][5][6] |
| Appearance | Clear colorless to pale yellow liquid | [5][6] |
| Boiling Point | 70 °C at 0.5 mmHg; 105 °C at 7 mmHg | [5][7] |
| Density | 0.986 g/mL at 25 °C | [5][6] |
| Refractive Index (n²⁰/D) | 1.454 | [5][6] |
Structure and Spectroscopic Data
The structure of 1,1,3,3-tetraisopropyldisiloxane features a central Si-O-Si linkage with each silicon atom bonded to two isopropyl groups and one hydrogen atom. This structure imparts significant steric hindrance around the silicon centers.
Spectroscopic Data:
-
¹H NMR: The spectrum would be expected to show signals corresponding to the Si-H protons and the methine and methyl protons of the isopropyl groups. The Si-H proton signal would likely appear as a septet due to coupling with the methine protons of the isopropyl groups.
-
¹³C NMR: Signals for the methine and methyl carbons of the isopropyl groups would be expected.
-
IR Spectroscopy: A strong Si-H stretching vibration would be expected in the region of 2100-2200 cm⁻¹. A broad and strong Si-O-Si stretching band would be prominent in the 1000-1100 cm⁻¹ region.[8]
For comparison, the NIST WebBook provides an IR spectrum for the related compound 1,1,3,3-tetramethyldisiloxane, which shows the characteristic Si-O-Si and Si-H stretches.[9]
Experimental Protocols
Synthesis of 1,1,3,3-Tetraisopropyldisiloxane
While a specific detailed experimental protocol for the synthesis of 1,1,3,3-tetraisopropyldisiloxane was not found in the searched literature, the general method for the preparation of symmetrical disiloxanes involves the controlled hydrolysis of the corresponding dichlorosilane. In this case, the precursor would be diisopropyldichlorosilane.
Plausible Synthesis Pathway:
The reaction proceeds through the hydrolysis of the Si-Cl bonds to form an unstable silanol intermediate, which then undergoes condensation to form the disiloxane.
Chlorination of 1,1,3,3-Tetraisopropyldisiloxane
A common and well-documented reaction of 1,1,3,3-tetraisopropyldisiloxane is its chlorination to form 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane, a versatile protecting group in organic synthesis.
Experimental Protocol:
A general procedure for the chlorination using tert-butyl hypochlorite is as follows:
-
A solution of 1,1,3,3-tetraisopropyldisiloxane (1.0 equivalent) in a suitable solvent such as diethyl ether is prepared in a three-necked flask equipped with a thermometer and an addition funnel.[7]
-
The mixture is cooled to 0-5 °C using an ice bath.[7]
-
tert-Butyl hypochlorite (2.0 equivalents) is added slowly, maintaining the reaction temperature between 5-10 °C. The reaction is exothermic.[7]
-
The reaction progress is monitored by Gas Chromatography (GC) until the starting material is consumed.[7]
-
The solvent and the tert-butanol byproduct are removed by distillation.[7]
-
The crude product is then purified by vacuum distillation to yield 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane.[7]
An alternative procedure utilizes trichloroisocyanuric acid (TCCA) in tetrahydrofuran (THF) at -20 °C.[4][10]
Reactivity and Applications
1,1,3,3-Tetraisopropyldisiloxane is primarily used as a precursor for the synthesis of 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDS-Cl₂). TIPDS-Cl₂ is a widely used bifunctional protecting group for diols, particularly in nucleoside and carbohydrate chemistry.[4][6] The two Si-H bonds in 1,1,3,3-tetraisopropyldisiloxane are the sites of its reactivity, allowing for transformations such as the chlorination described above. The bulky isopropyl groups provide significant steric hindrance, which can influence the selectivity of its reactions and the stability of its derivatives.
Safety and Handling
The derivative, 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane, is corrosive and causes severe skin burns and eye damage.[6] It is also moisture-sensitive.[4] Given the reactivity of the Si-H bonds in the parent compound, it should be stored in a cool, dry place away from oxidizing agents and moisture.
This guide provides a summary of the currently available technical information on 1,1,3,3-tetraisopropyldisiloxane. Further research may be required to fill the existing gaps in experimental spectroscopic data.
References
- 1. 1,1,3,3-Tetraisopropyldisiloxane | C12H28OSi2 | CID 6329600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,1,3,3-TETRAISOPROPYLDISILOXANE CAS#: 18043-71-5 [amp.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane | 69304-37-6 [chemicalbook.com]
- 5. 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane, 97% 5 g | Request for Quote [thermofisher.com]
- 6. 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. tandfonline.com [tandfonline.com]
- 8. gelest.com [gelest.com]
- 9. Disiloxane, 1,1,3,3-tetramethyl- [webbook.nist.gov]
- 10. 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane synthesis - chemicalbook [chemicalbook.com]
